3-(4-Bromo-2-fluorophenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid
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Overview
Description
3-(4-Bromo-2-fluorophenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid is a synthetic organic compound that belongs to the class of oxazole derivatives. This compound is characterized by the presence of a bromo and fluoro substituent on the phenyl ring, which imparts unique chemical properties. The oxazole ring is a five-membered heterocycle containing both nitrogen and oxygen atoms, making it an important scaffold in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromo-2-fluorophenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid typically involves the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an appropriate precursor such as an α-haloketone and a nitrile.
Introduction of the Bromo and Fluoro Substituents: The bromo and fluoro substituents can be introduced via electrophilic aromatic substitution reactions. For example, bromination can be achieved using bromine or N-bromosuccinimide (NBS), while fluorination can be carried out using a fluorinating agent such as Selectfluor.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction parameters and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(4-Bromo-2-fluorophenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromo and fluoro substituents can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(4-Bromo-2-fluorophenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(4-Bromo-2-fluorophenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the bromo and fluoro substituents enhances its binding affinity and specificity. The oxazole ring can participate in hydrogen bonding and π-π interactions, contributing to its overall biological activity.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Chloro-2-fluorophenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid
- 3-(4-Bromo-2-chlorophenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid
- 3-(4-Bromo-2-methylphenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid
Uniqueness
3-(4-Bromo-2-fluorophenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid is unique due to the combination of bromo and fluoro substituents on the phenyl ring, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and biological activity, making it a valuable compound for various applications.
Biological Activity
3-(4-Bromo-2-fluorophenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid is a complex organic compound notable for its unique structural features, including a bromo and fluoro substituent on the phenyl ring and a carboxylic acid functional group. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities.
- Molecular Formula : C10H7BrFNO3
- Molecular Weight : Approximately 302.1 g/mol
- Structural Features : The compound contains a 1,2-oxazole ring fused with a phenyl ring, contributing to its unique reactivity and biological properties.
Biological Activities
Research indicates that compounds structurally similar to this compound exhibit a variety of biological activities. Notably, these include:
- Anticancer Activity : Preliminary studies suggest that this compound may inhibit tumor growth. Similar oxazole derivatives have shown effectiveness against various cancer cell lines, including colorectal and breast cancer cells .
- Antimicrobial Properties : Compounds with oxazole moieties have demonstrated antibacterial and antifungal activities. For instance, derivatives have been tested against pathogenic strains, showing promising results in inhibiting growth .
The specific mechanisms by which this compound exerts its effects are still under investigation. However, it is hypothesized that the presence of halogen substituents enhances the compound's ability to interact with biological targets such as enzymes or receptors involved in disease pathways.
Anticancer Studies
A study evaluating the anticancer potential of similar oxazole derivatives found that specific modifications led to significant increases in cytotoxicity against various cancer cell lines. For example:
Compound | Cell Line | IC50 (µM) |
---|---|---|
Compound 1 | Human Colon Adenocarcinoma (HT-29) | 92.4 |
Compound 2 | Ovarian Cancer (OVXF 899) | 2.76 |
Compound 3 | Renal Cancer (RXF 486) | 1.143 |
These findings highlight the potential for further development of derivatives based on the oxazole framework for targeted cancer therapies .
Antimicrobial Evaluation
In antimicrobial studies, derivatives of oxazole compounds demonstrated significant activity against various bacterial strains. A comparative analysis revealed that modifications in the structure could lead to enhanced potency against resistant strains .
Properties
IUPAC Name |
3-(4-bromo-2-fluorophenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrFNO3/c11-5-1-2-6(7(12)3-5)8-4-9(10(14)15)16-13-8/h1-3,9H,4H2,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHJJJBGSBMTSJI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(ON=C1C2=C(C=C(C=C2)Br)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrFNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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